
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring. It has been found to have various biochemical and physiological effects that make it a potential candidate for medical and pharmaceutical applications.
作用机制
The mechanism of action of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress. It has also been found to regulate the expression of various genes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been found to have various biochemical and physiological effects. It has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its potential applications in the field of medicinal chemistry. It has been found to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-. One area of research is in the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research is in the exploration of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can be achieved through several methods. One of the most common methods is the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and pyridine-2-carboxaldehyde in the presence of a suitable catalyst. Another method involves the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and 2-chloropyridine in the presence of a base.
科学研究应用
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has been found to have significant anti-inflammatory and antioxidant properties. It has also been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
属性
CAS 编号 |
122027-55-8 |
|---|---|
产品名称 |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
2-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-6-13(7-3-1)15(10-14-11-17-12-19-14)16-8-4-5-9-18-16/h1-9,11-12,15H,10H2,(H,17,19) |
InChI 键 |
LSWUZXAGBNEFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
同义词 |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



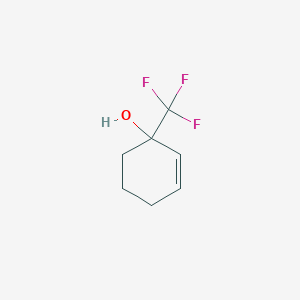
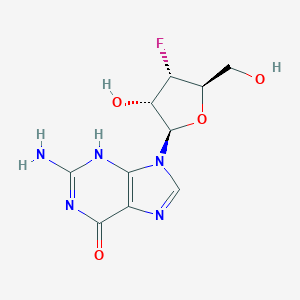
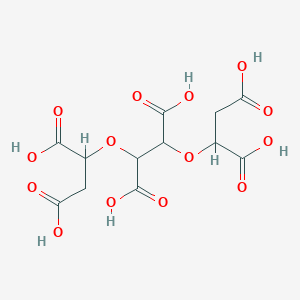
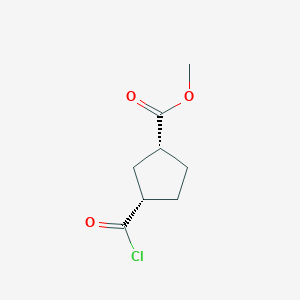
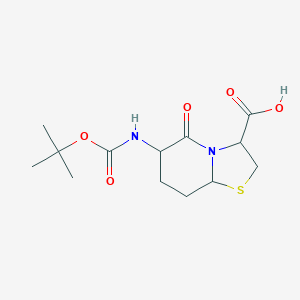


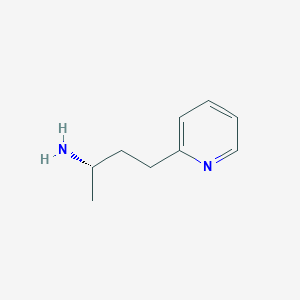
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)

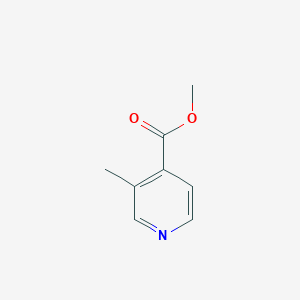
![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)